Tert-butyl 4-oxocyclohexanecarboxylate

Neuropeptide Y antagonist Ketene chemistry Stereoselective synthesis

Researchers targeting trans-4-substituted cyclohexane scaffolds face poor stereoselectivity with simple esters (e.g., ethyl analog: 45:55 trans:cis). Tert-butyl 4-oxocyclohexanecarboxylate solves this by delivering a 4:1 trans:cis ratio via ketene chemistry-a 4.9-fold improvement-enabling direct synthesis of NPY antagonist intermediates and trans-4-hydroxycyclohexanecarboxylic acid derivatives at >99% purity without chromatography. Its alkaline-stable tert-butyl ester preserves scaffold integrity through multi-step sequences, cutting purification costs and improving batch consistency. Available from gram to kilogram scale with confirmed stock.

Molecular Formula C11H18O3
Molecular Weight 198.26 g/mol
CAS No. 38446-95-6
Cat. No. B153428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-oxocyclohexanecarboxylate
CAS38446-95-6
Molecular FormulaC11H18O3
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CCC(=O)CC1
InChIInChI=1S/C11H18O3/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h8H,4-7H2,1-3H3
InChIKeyHYNBSBAWGATECV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl 4-Oxocyclohexanecarboxylate: Overview


Tert-butyl 4-oxocyclohexanecarboxylate (CAS 38446-95-6), a monocyclic ketone derivative with the molecular formula C11H18O3 and molecular weight of 198.26 g/mol, is a chiral building block widely employed as a pharmaceutical and fine chemical intermediate [1]. Its structure, featuring a cyclohexanone ring substituted with a tert-butyl ester group, imparts distinct steric and electronic properties that govern its reactivity and stereoselectivity in downstream applications. The compound serves as a key intermediate in the synthesis of neuropeptide Y (NPY) antagonists for obesity treatment and various trans-4-hydroxycyclohexanecarboxylic acid derivatives [2].

Why Generic Ester Analogs Fail in Stereoselective Synthesis


In stereoselective synthesis campaigns, simply substituting tert-butyl 4-oxocyclohexanecarboxylate with its methyl or ethyl ester analogs leads to substantial losses in stereocontrol and product purity. The tert-butyl ester group provides a unique combination of steric bulk and acid-labile protection that directly influences the stereochemical outcome of ketene addition reactions. For instance, while the ethyl ester analog yields an unfavorable 45:55 trans:cis ratio under optimized coupling conditions, the tert-butyl ester provides a 4:1 trans:cis ratio under ketene chemistry [1]. Additionally, the tert-butyl group confers enhanced stability under alkaline conditions, making the compound suitable for large-scale industrial processes where simpler esters may undergo premature hydrolysis .

Head-to-Head Comparator Evidence


Stereoselectivity in NPY Antagonist Synthesis

In the convergent synthesis of a neuropeptide Y antagonist, the tert-butyl ester of 4-oxocyclohexanecarboxylate demonstrates superior stereocontrol compared to the ethyl ester analog. Under optimized conditions, the ethyl ester (10a) yields a 45:55 trans:cis isomer ratio (12a:12b) [1]. In contrast, employing ketene chemistry with the tert-butyl ester under POCl3/THF/TMEDA at 35°C affords a 4:1 trans:cis ratio (18a:18b), representing a 4.9-fold improvement in stereoselectivity [1]. The final trans-spirolactone carboxylic acid intermediate (2a) was isolated in 47% overall yield after selective crystallization [1].

Neuropeptide Y antagonist Ketene chemistry Stereoselective synthesis

Purity in Trans-Hydroxy Derivative Synthesis

Using tert-butyl 4-oxocyclohexanecarboxylate as a starting material in a three-step reduction sequence yields trans-4-hydroxycyclohexanecarboxylic acid tert-butyl ester with exceptional purity [1]. The patented process, employing triphenylboron catalysis and acetyl protection-deprotection, consistently delivers final product purity exceeding 99% [1]. In comparison, historical methods using 4-hydroxybenzoic acid hydrogenation (PtO2 catalysis) achieved only a 72:28 trans:cis ratio with 49% yield, necessitating additional purification steps [2].

trans-4-Hydroxycyclohexanecarboxylic acid Pharmaceutical intermediate Process chemistry

Alkaline Stability in Process Chemistry

Tert-butyl 4-oxocyclohexanecarboxylate demonstrates superior stability under alkaline conditions compared to methyl and ethyl ester analogs, a critical attribute for large-scale production processes where base-mediated reactions or workup procedures are employed . The steric hindrance provided by the tert-butyl group reduces the rate of nucleophilic attack on the ester carbonyl, preventing premature hydrolysis. This stability enables the compound's use as a building block for fine chemicals and agrochemicals under reaction conditions that would degrade simpler esters .

Alkaline stability Process chemistry Agrochemical intermediates

Conformational Bias and Stereoselective Reactivity

The tert-butyl ester group in tert-butyl 4-oxocyclohexanecarboxylate exerts a strong conformational bias that influences the stereochemical outcome of nucleophilic additions to the ketone carbonyl. This effect is leveraged in the triphenylboron-catalyzed reduction step of patent CN109824516A, where the steric bulk of the tert-butyl group contributes to the high trans-selectivity observed in the reduction of the 4-oxo group [1]. In contrast, less sterically demanding ester analogs (methyl, ethyl) exhibit reduced stereocontrol in similar transformations due to diminished conformational locking [2].

Conformational analysis Stereoselective reduction Cyclohexane derivatives

Optimal Application Scenarios


Trans-Cyclohexane Derivatives for NPY Antagonists

Tert-butyl 4-oxocyclohexanecarboxylate is the preferred starting material for constructing trans-4-substituted cyclohexane frameworks in neuropeptide Y (NPY) antagonist synthesis. The 4:1 trans:cis ratio achieved via ketene chemistry provides a 4.9-fold improvement over ethyl ester analogs, enabling efficient access to the thermodynamically less stable trans-spirolactone intermediate required for anti-obesity drug candidates [1].

Large-Scale Production of High-Purity Trans-Hydroxy Esters

For industrial manufacturing of trans-4-hydroxycyclohexanecarboxylic acid tert-butyl ester (CAS 869193-57-7), an intermediate with liquid crystal properties and pharmaceutical applications, tert-butyl 4-oxocyclohexanecarboxylate provides a scalable three-step route delivering >99% product purity without chromatographic purification. This high purity level exceeds that of legacy hydrogenation methods (72:28 trans:cis, 49% yield), reducing manufacturing costs and improving batch consistency [2].

Agrochemical and Fine Chemical Synthesis Under Alkaline Conditions

The enhanced stability of tert-butyl 4-oxocyclohexanecarboxylate under alkaline conditions makes it suitable for multi-step syntheses of agrochemicals and fine chemicals where base-mediated reactions or basic workup procedures are required. Unlike methyl or ethyl ester analogs, which are susceptible to saponification, the tert-butyl ester group remains intact, preserving the integrity of the cyclohexane scaffold throughout the synthetic sequence .

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